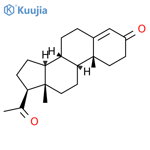

Cas no 566-35-8 (11-Epihydrocortisone)

11-Epihydrocortisone 化学的及び物理的性質

名前と識別子

-

- Pregn-4-ene-3,20-dione,11,17,21-trihydroxy-, (11a)-

- 11-Epihydrocortisone

- 11-Epicortisol

- 4-PREGNEN-11A,17A,21-TETROL-3,20-DIONE

- 11-Epihydrocortison

- 17-Hydroxy-corticosteron

- 4-PREGNEN-11ALPHA,17ALPHA,21-TETROL-3,20-DIONE

- Cortisonalkohol

- EPI COMPOUND ''F''

- Hydrocortisol

- Pregn-4-ene-11,17,21-triol-3,20-dione

- Tetrahydrocortisol

- 11.ALPHA.-CORTISOL

- GW7CPD2E7K

- 566-35-8

- DTXSID80858945

- NSC-23903

- 11.ALPHA.,17,21-TRIHYDROXYPREGN-4-ENE-3,20-DIONE

- NS00087964

- 60103-17-5

- PREGN-4-ENE-3,20-DIONE, 11,17,21-TRIHYDROXY-, (11.ALPHA.)-

- Epicortisol

- 11-alpha,17-alpha,21-Trihydroxypregn-4-ene-3,20-dione

- 11.ALPHA.-EPICORTISOL

- NSC23903

- CHEBI:178075

- 11-ISOCORTISOL

- 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione (Epihydrocortisone)

- UNII-GW7CPD2E7K

- JYGXADMDTFJGBT-MKIDGPAKSA-N

- NSC27390

- EINECS 262-053-8

- Pregn-4-ene-3,20-dione, 11,17,21-trihydroxy-, (11alpha)-

- (1R,3aS,3bS,9aR,9bS,10R,11aS)-1,10-dihydroxy-1-(2-hydroxyacetyl)-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one

- 11alpha-hydrocortisone

- (11.ALPHA.)-11,17,21-TRIHYDROXYPREGN-4-ENE-3,20-DIONE

- (8S,9S,10R,11R,13S,14S,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

- Q63409214

- (8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

- NSC-27390

- (Cortisol)

- EN300-19744553

- 11alpha-Cortisol

- HYDROCORTISONE IMPURITY M [EP IMPURITY]

- EPI-HYDROCORTISONE

- epihydrocortisone

- 11-epi-cortisol

- 11alpha,17,21-Trihydroxypregn-4-ene-3,20-dione

- SCHEMBL143922

- NSC 23903

- U-1676

- 11-ALPHA-HYDROCORTISONE

- G90872

-

- MDL: MFCD00200339

- インチ: InChI=1S/C16H13NO3/c1-10-4-3-5-12(8-10)15-17-14(16(18)20-15)9-13-7-6-11(2)19-13/h3-9H,1-2H3/b14-9-

- InChIKey: IXVNOOZSQRQBDU-ZROIWOOFSA-N

- ほほえんだ: Cc1cccc(c1)C2=N/C(=C\c3ccc(o3)C)/C(=O)O2

計算された属性

- せいみつぶんしりょう: 362.20900

- どういたいしつりょう: 362.20932405g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 2

- 複雑さ: 684

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 94.8Ų

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: 200-209°C

- ふってん: 391.7±52.0 °C at 760 mmHg

- PSA: 94.83000

- LogP: 1.78160

- じょうきあつ: 0.0±0.9 mmHg at 25°C

11-Epihydrocortisone セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Refrigerator

11-Epihydrocortisone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-496140-10 mg |

11-Epihydrocortisone, |

566-35-8 | 10mg |

¥2,858.00 | 2023-07-11 | ||

| Enamine | EN300-19744553-0.05g |

566-35-8 | 0.05g |

$2755.0 | 2023-09-16 | |||

| TRC | E588570-100mg |

11-Epihydrocortisone |

566-35-8 | 100mg |

$ 1671.00 | 2023-09-07 | ||

| TRC | E588570-10mg |

11-Epihydrocortisone |

566-35-8 | 10mg |

$ 213.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-496140-10mg |

11-Epihydrocortisone, |

566-35-8 | 10mg |

¥2858.00 | 2023-09-05 |

11-Epihydrocortisone 合成方法

ごうせいかいろ 1

11-Epihydrocortisone Raw materials

11-Epihydrocortisone Preparation Products

11-Epihydrocortisone 関連文献

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

11-Epihydrocortisoneに関する追加情報

11-Epihydrocortisone (CAS No. 566-35-8): A Comprehensive Guide to Its Properties and Applications

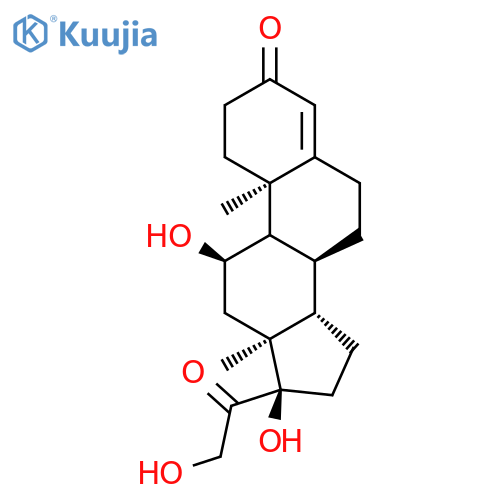

11-Epihydrocortisone (CAS No. 566-35-8) is a steroid derivative that has garnered significant attention in the fields of biochemistry and pharmaceuticals. This compound, structurally related to cortisol, plays a crucial role in metabolic processes and has potential therapeutic applications. In this article, we delve into the chemical properties, biological significance, and emerging trends surrounding 11-Epihydrocortisone.

The molecular formula of 11-Epihydrocortisone is C21H30O5, and it belongs to the class of corticosteroids. Unlike its more well-known counterpart, cortisol, 11-Epihydrocortisone exhibits unique stereochemical properties due to the epimerization at the 11-position. This subtle structural difference can significantly influence its biological activity and metabolic pathways.

Recent studies have highlighted the potential of 11-Epihydrocortisone in modulating inflammatory responses. Researchers are particularly interested in its role as a biomarker for certain metabolic disorders. For instance, elevated levels of 11-Epihydrocortisone have been observed in patients with adrenal insufficiency, making it a valuable diagnostic tool.

One of the most frequently asked questions about 11-Epihydrocortisone is its difference from cortisol. While both compounds share a similar backbone, the epimerization at the 11-position in 11-Epihydrocortisone alters its receptor binding affinity. This makes it less potent than cortisol in activating glucocorticoid receptors but potentially useful in specific therapeutic contexts where milder effects are desired.

The synthesis of 11-Epihydrocortisone involves several steps, starting from readily available steroid precursors. Modern synthetic routes often employ enzymatic transformations to achieve high stereoselectivity at the 11-position. These methods are not only efficient but also environmentally friendly, aligning with the growing demand for sustainable chemistry practices.

In the pharmaceutical industry, 11-Epihydrocortisone is being explored for its anti-inflammatory properties. Preliminary studies suggest that it may offer a safer alternative to traditional corticosteroids, which are known for their side effects. This has led to increased interest in developing 11-Epihydrocortisone-based therapies for chronic inflammatory conditions.

Another area of research focuses on the role of 11-Epihydrocortisone in metabolic regulation. Some studies indicate that it may influence glucose metabolism and lipid homeostasis, making it a potential target for managing metabolic syndrome. These findings are particularly relevant in the context of the global rise in obesity and diabetes.

The analytical characterization of 11-Epihydrocortisone typically involves techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods are essential for ensuring the purity and identity of the compound, especially in pharmaceutical applications where quality control is paramount.

From a commercial perspective, the demand for 11-Epihydrocortisone is expected to grow as its therapeutic potential becomes more apparent. Suppliers and manufacturers are increasingly offering high-purity grades of this compound to meet the needs of research institutions and pharmaceutical companies.

In conclusion, 11-Epihydrocortisone (CAS No. 566-35-8) is a fascinating steroid derivative with diverse applications in medicine and biochemistry. Its unique structural features and biological activities make it a subject of ongoing research, particularly in the fields of inflammation and metabolic disorders. As scientific understanding of this compound deepens, its role in therapeutic development is likely to expand, offering new opportunities for innovation in healthcare.